9-Hydroxycalabaxanthone

Catalog No.
S1486351
CAS No.
35349-68-9
M.F
C24H24O6
M. Wt
408.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Hydroxycalabaxanthone

CAS Number

35349-68-9

Product Name

9-Hydroxycalabaxanthone

IUPAC Name

5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one

Molecular Formula

C24H24O6

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C24H24O6/c1-12(2)6-7-14-19-17(10-15(25)23(14)28-5)29-18-11-16-13(8-9-24(3,4)30-16)21(26)20(18)22(19)27/h6,8-11,25-26H,7H2,1-5H3

InChI Key

HQWHKELJHUFLGD-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C(=CC(=C1OC)O)OC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O)C

Canonical SMILES

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC(C=C4)(C)C)O)O)OC)C

Source and Chemical Properties

9-Hydroxycalabaxanthone is a natural product belonging to the class of xanthones. It is found in various plants, including Garcinia mangostana (mangosteen) and Cratoxylum formosum (Brazilian cherry).

  • Chemical formula: C24H24O6 Source: National Institutes of Health, PubChem: )
  • CAS number: 35349-68-9 Source: National Institutes of Health, PubChem: )

Potential Biological Activities

Research suggests that 9-Hydroxycalabaxanthone may possess various biological activities, including:

  • Antimalarial properties: Studies have shown that 9-Hydroxycalabaxanthone exhibits activity against Plasmodium falciparum, the parasite responsible for malaria. Source: Gamal A Mohamed et al., "Mangostanaxanthones I and II, New Xanthones From the Pericarp of Garcinia Mangostana," Fitoterapia (2014):
  • Antimicrobial activity: Research suggests that 9-Hydroxycalabaxanthone may be effective against some bacteria and fungi. Source: GlpBio, "9-Hydroxycalabaxanthone | Cas# 35349-68-9":
  • Quorum sensing inhibition: 9-Hydroxycalabaxanthone may interfere with the communication system used by some bacteria, potentially reducing their virulence. Source: GlpBio, "9-Hydroxycalabaxanthone | Cas# 35349-68-9":

9-Hydroxycalabaxanthone is a natural compound classified as a xanthone, with the chemical formula C24H24O6 and a molecular weight of 392.45 g/mol. This compound is derived from the mangosteen plant, specifically from the pericarp of Garcinia mangostana, and it exhibits various biological activities that make it of interest in medicinal chemistry. The compound is characterized by its hydroxyl group at the 9-position of the xanthone structure, which is crucial for its biological functions and interactions.

Research suggests 9-Hydroxycalabaxanthone exhibits several biological activities, including:

  • Antimalarial activity: Studies have shown that 9-Hydroxycalabaxanthone exhibits potent antimalarial properties against Plasmodium falciparum, the parasite responsible for the deadliest form of malaria []. The exact mechanism is still under investigation, but it might involve disrupting the parasite's life cycle or interfering with its cellular processes [].
  • Antimicrobial activity: Some studies suggest 9-Hydroxycalabaxanthone might possess antibacterial and antifungal properties [].
Typical of xanthones, including:

  • Oxidation: The hydroxyl groups can undergo oxidation to form corresponding carbonyl compounds.
  • Reduction: The compound can also be reduced to yield dihydro derivatives.
  • Substitution Reactions: The aromatic system allows for electrophilic substitution, which can modify the xanthone structure further.

These reactions are significant for modifying the compound to enhance its biological activity or solubility .

Research has demonstrated that 9-hydroxycalabaxanthone possesses notable biological activities:

  • Antimalarial Activity: It has been shown to inhibit the growth of Plasmodium falciparum, making it a candidate for antimalarial drug development .
  • Anticancer Properties: In vitro studies indicate that this compound can inhibit the proliferation of prostate cancer cells and has antibacterial effects against Staphylococcus species .
  • Antioxidant Activity: The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thus exhibiting antioxidant properties.

The synthesis of 9-hydroxycalabaxanthone can be achieved through various methods:

  • Extraction from Natural Sources: It can be isolated from the pericarp of Garcinia mangostana using solvent extraction techniques.
  • Chemical Synthesis: Several synthetic routes have been explored, including:
    • Condensation Reactions: Utilizing phenolic compounds and appropriate aldehydes under acidic conditions.
    • Cyclization Techniques: Employing cyclization reactions involving substituted xanthones to generate the desired structure .

Due to its diverse biological activities, 9-hydroxycalabaxanthone has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antimalarial and anticancer drugs.
  • Nutraceuticals: Its antioxidant properties make it suitable for inclusion in dietary supplements aimed at promoting health and wellness.
  • Cosmetics: Its skin-protective properties may allow its use in cosmetic formulations targeting oxidative stress.

Studies have explored the interactions of 9-hydroxycalabaxanthone with other compounds:

  • Combination Therapy: Research indicates synergistic effects when combined with other antimalarial agents like α-mangostin and mefloquine, enhancing efficacy against malaria .
  • Mechanistic Studies: Investigations into its mechanism of action reveal that it may interfere with metabolic pathways in target cells, contributing to its anticancer effects.

9-Hydroxycalabaxanthone shares structural similarities with other xanthones but exhibits unique properties due to its specific hydroxylation pattern. Here are some similar compounds:

Compound NameStructure FeaturesBiological Activity
MangostinXanthone with additional sugarsAntioxidant, anti-inflammatory
Alpha-mangostinHydroxylated xanthoneAntimicrobial, anticancer
Gamma-mangostinXanthone with different substitutionsAntioxidant, neuroprotective

Uniqueness of 9-Hydroxycalabaxanthone

The unique positioning of the hydroxyl group at the 9-position enhances its solubility and reactivity compared to other xanthones. This structural feature contributes significantly to its enhanced biological activities, particularly in antimalarial and anticancer applications .

Physical Description

Solid

XLogP3

5.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

408.15728848 g/mol

Monoisotopic Mass

408.15728848 g/mol

Heavy Atom Count

30

Appearance

Yellow powder

Melting Point

156 - 156 °C

Dates

Modify: 2023-08-15

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